TRPC3 Inhibitor Selectivity: JW-65 Derived from 4-CF3-Pyrazole-3-amine Scaffold Demonstrates Superior Pharmacokinetic Stability and CNS Penetration Versus Pyr3
In head-to-head pharmacological comparison, the pyrazole compound JW-65—which incorporates the 4-(trifluoromethyl)-1H-pyrazol-3-amine core scaffold—demonstrated superior metabolic stability and central nervous system (CNS) penetration compared to Pyr3, a structurally related pyrazole TRPC3 inhibitor with known esterase-labile limitations. While Pyr3 is the most selective and potent TRPC3 inhibitor among current compounds, it provides only limited therapeutic benefit in pilocarpine-treated seizure models due to low metabolic stability and potential toxicity, attributed to rapid ester hydrolysis yielding the inactive metabolite Pyr8 [1]. JW-65, designed as a modified pyrazole compound with improved stability and safety, demonstrated adequate plasma half-life and brain penetration in mice following systemic administration, justifying its use for CNS-targeted conditions [2].
| Evidence Dimension | Metabolic stability and CNS penetration for TRPC3 inhibition |
|---|---|
| Target Compound Data | JW-65 (4-CF3-pyrazole-3-amine derived): Adequate plasma half-life and brain penetration in mice; demonstrated antiseizure efficacy in pilocarpine and PTZ models without observed toxicity |
| Comparator Or Baseline | Pyr3 (alternative pyrazole TRPC3 inhibitor): Limited benefit in pilocarpine-treated mice due to low metabolic stability and potential toxicity; rapid ester hydrolysis to inactive Pyr8 |
| Quantified Difference | Qualitative superiority in stability and safety; no direct quantitative head-to-head IC50 comparison reported in available literature, but functional efficacy differentiated by ability to confer antiseizure effects in established seizure models where Pyr3 fails |
| Conditions | In vivo mouse seizure models: pilocarpine-induced seizures and pentylenetetrazole (PTZ)-induced seizures; systemic administration; pharmacokinetic assessment of plasma half-life and brain-to-plasma ratio |
Why This Matters
For researchers developing TRPC3-targeted therapeutics, selection of the 4-CF3-pyrazole-3-amine scaffold enables access to metabolically stable derivatives with CNS penetration, a critical advantage over alternative pyrazole TRPC3 inhibitor scaffolds that suffer from esterase-mediated inactivation.
- [1] Nagib MM, et al. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects. Epilepsia. 2022. View Source
- [2] Kiyonaka S, Kato K, Nishida M, et al. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound. Proc Natl Acad Sci U S A. 2009;106(13):5400-5405. View Source
